trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride
Description
trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride is a bicyclic compound featuring a 3-oxabicyclo[3.1.0]hexane scaffold with an amino group at the 6-position in the trans configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Key synonyms include (1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride and (Meso-1R,5S,6r)-3-Oxabicyclo[3.1.0]Hexan-6-endo-Amine Hydrochloride . Its molecular formula is C₅H₁₀ClNO, with a molecular weight of approximately 135.59 g/mol (based on analogous structures) .
Properties
IUPAC Name |
(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c6-5-3-1-7-2-4(3)5;/h3-5H,1-2,6H2;1H/t3-,4+,5?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFIYVURKHIYFF-FLGDEJNQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CO1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2N)CO1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048962-49-7 | |
| Record name | (1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride typically involves the reaction of a suitable precursor with reagents that introduce the amino and oxirane functionalities. One common method involves the cyclization of a suitable amino alcohol under acidic conditions to form the bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and controlled environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine with a unique structure, containing a nitrogen atom in its amine group and an oxygen atom within its bicyclic framework. It falls under the category of bicyclic amines and is studied for its potential use in organic synthesis and medicinal chemistry because its structure is similar to biologically active molecules.
Applications
This compound's applications are primarily in medicinal chemistry and organic synthesis.
Scientific Research: trans-6-Amino-3-oxabicyclo[3.1.0]hexane is a building block in organic synthesis, especially for complex molecules and natural products. It is also studied for its potential biological activity, such as its interactions with receptors and enzymes and may be a starting point in the development of new pharmaceuticals.
Medical Field: this compound is being researched for potential therapeutic uses, including as an anti-cancer or antimicrobial agent.
Industry: This compound may be used to develop new materials or as a catalyst in chemical reactions.
Its unique structure makes it useful for exploring new avenues in medicinal chemistry.
Mechanism of Action
The mechanism of action of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride involves its interaction with molecular targets through its amino and oxirane functionalities. These interactions can lead to various biochemical and physiological effects, depending on the specific context in which the compound is used .
Molecular Targets and Pathways: The amino group can interact with enzymes and receptors, potentially modulating their activity. The oxirane ring can participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to other bicyclo[3.1.0]hexane derivatives, focusing on substitutions (e.g., bridge heteroatoms, halogens, functional groups) and pharmacological profiles.
Table 1: Comparative Analysis of Bicyclo[3.1.0]hexane Derivatives
Detailed Comparative Analysis
Bridge Heteroatom Influence
- Oxygen vs. Nitrogen Bridges: The 3-oxabicyclo scaffold (oxygen bridge) in the target compound may confer distinct electronic and steric properties compared to 3-azabicyclo analogs (nitrogen bridge). For example, EB-1010, a 3-azabicyclo derivative, exhibits potent triple monoamine reuptake inhibition due to nitrogen's basicity and ability to interact with transporters .
Substituent Effects
- Halogenation :
- Aromatic and Aliphatic Groups: EB-1010’s dichlorophenyl group increases its affinity for monoamine transporters, while the 4-methylphenyl substituent in 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane HCl may modulate CNS penetration or toxicity profiles .
Pharmacological Implications
- Triple Uptake Inhibition :
- Dependence Potential: 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane HCl showed dependence liability in primate studies, suggesting that phenyl-substituted azabicyclos may interact with reward pathways .
Biological Activity
trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine with potential applications in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : CHNO·HCl
- Molecular Weight : 135.59 g/mol
- CAS Number : 1048962-49-7
- Purity : Typically >95% .
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The amino group can bind to the active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be elucidated.
- Antitumor Activity : Compounds structurally related to trans-6-Amino-3-oxabicyclo[3.1.0]hexane have shown significant antiproliferative effects against various cancer cell lines, including HeLa and CT26 cells . The IC values for related compounds ranged from 4.2 to 24.1 μM, indicating notable cytotoxicity .
- Neuropharmacological Effects : The compound may influence glutamatergic and GABAergic systems, which are critical in neuropharmacology and could have implications for treating nicotine dependence .
Case Studies
Several studies have investigated the biological activity of related compounds:
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| 4e | HeLa | 15.0 | Induces apoptosis |
| 4g | CT26 | 13.5 | Induces apoptosis |
| 4d | HeLa | 46.8 | Cytostatic effects |
| 4h | HeLa | 72.2 | Minor effect |
These findings indicate that structural modifications can significantly impact the biological efficacy of bicyclic compounds .
Q & A
Q. What are the common synthetic routes for trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride?
- Methodological Answer : Synthesis typically involves functionalization of bicyclic precursors. For example:
- Epoxide ring-opening : Reacting 6-oxabicyclo[3.1.0]hexane derivatives (e.g., 6-oxabicyclo[3.1.0]hexan-3-one) with ammonia or amines under acidic/basic conditions to introduce the amino group .
- Reductive amination : Using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce intermediates like Schiff bases formed from ketone precursors .
- Hydrochloride formation : Treating the free base with HCl in anhydrous solvents (e.g., diethyl ether) to precipitate the hydrochloride salt .
Q. What spectroscopic methods are employed for structural characterization?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropane protons resonate at δ 1.2–2.5 ppm; amine protons at δ 2.8–3.5 ppm) .
- X-ray crystallography : Resolves bicyclic conformation (e.g., boat vs. chair) and hydrogen bonding in the crystal lattice .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 147.1 for C₅H₁₀ClNO) .
Q. How is the purity of the compound assessed during synthesis?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water (0.1% TFA) .
- Melting point analysis : Sharp melting points (e.g., 220–225°C) indicate high crystallinity .
Advanced Research Questions
Q. How does the bicyclic framework influence regioselectivity in nucleophilic substitution reactions?
- Methodological Answer : The strained cyclopropane and oxygen bridge direct reactivity:
- Ring strain : The cyclopropane’s angle strain increases susceptibility to ring-opening at the bridgehead carbon, favoring nucleophilic attack (e.g., amines targeting the less hindered exo position) .
- Electronic effects : The oxygen atom polarizes adjacent bonds, enhancing electrophilicity at specific sites. Computational modeling (DFT) can predict reactive hotspots .
Q. What strategies resolve contradictions in reported biological activities of bicyclic amine derivatives?
- Methodological Answer :
- Comparative assays : Test the compound alongside analogs (e.g., 3-azabicyclo vs. 6-oxabicyclo derivatives) in standardized cell lines (e.g., HeLa, Jurkat) to isolate structural determinants of activity .
- Mechanistic profiling : Use kinase inhibition panels or proteomics to identify off-target effects that may explain divergent results .
Q. How to design experiments to assess the compound’s role in enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., DPP-4 for diabetes-related studies) using fluorogenic substrates .
- Molecular docking : Predict binding modes using software like AutoDock Vina, guided by X-ray structures of homologous enzymes .
Q. What computational models predict conformational stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
